2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid

Autotaxin inhibition X-ray crystallography Binding mode

2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid (CAS 902836-44-6, molecular formula C₁₅H₁₂ClN₃O₃, MW 317.73) is a synthetically derived small molecule belonging to the imidazo[1,2-a]pyrimidine class. Its established mechanism of action is inhibition of the secreted enzyme autotaxin (ATX/ENPP2), the primary lysophosphatidic acid (LPA)-producing enzyme in circulation, which is implicated in fibrosis, cancer metastasis, and inflammation.

Molecular Formula C15H12ClN3O3
Molecular Weight 317.72 g/mol
CAS No. 902836-44-6
Cat. No. B13078049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid
CAS902836-44-6
Molecular FormulaC15H12ClN3O3
Molecular Weight317.72 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C=C(N=C2N1CC(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN3O3/c1-9-6-13(20)19-7-12(10-2-4-11(16)5-3-10)17-15(19)18(9)8-14(21)22/h2-7H,8H2,1H3,(H,21,22)
InChIKeyDYGHLYBPUYTONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid (CAS 902836-44-6): An Imidazo[1,2-a]pyrimidine Autotaxin Inhibitor Backbone


2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid (CAS 902836-44-6, molecular formula C₁₅H₁₂ClN₃O₃, MW 317.73) is a synthetically derived small molecule belonging to the imidazo[1,2-a]pyrimidine class. Its established mechanism of action is inhibition of the secreted enzyme autotaxin (ATX/ENPP2), the primary lysophosphatidic acid (LPA)-producing enzyme in circulation, which is implicated in fibrosis, cancer metastasis, and inflammation [1]. This compound serves as the free acid form of a pharmacophore whose ethyl ester prodrug variant (PDB ligand in 6LEH) has been structurally characterized bound to the autotaxin catalytic domain, validating its target engagement at atomic resolution [2].

Why Closely Related Imidazo[1,2-a]pyrimidine Analogs Cannot Substitute for CAS 902836-44-6


Within the imidazo[1,2-a]pyrimidine autotaxin inhibitor series, the 8-position substituent is a critical determinant of both biochemical potency and drug-like properties. The target compound bears an 8-acetic acid moiety, which introduces a polar, ionizable carboxyl group (calculated acid pKa ≈ 4.06 based on the 4-methylphenyl analog [1]) that profoundly alters aqueous solubility, protein binding, and metabolic clearance relative to the 8-alkyl congeners (e.g., 8-pentyl or 8-ethyl ester derivatives). The ethyl ester variant (PDB 6LEH ligand) is a prodrug that must be hydrolyzed to the free acid in vivo; therefore, selecting the pre-formed free acid bypasses the esterase-dependent activation step, reducing pharmacokinetic variability [2]. Furthermore, the co-crystal structure of the 8-pentyl analog with rat autotaxin (PDB 7G7A, IC₅₀ = 0.067 μM [3]) reveals that the hydrophobic 8-pentyl chain occupies a different sub-pocket than the 8-acetic acid chain, leading to distinct binding interactions. These substitution-site differences mean that even compounds sharing the 2-(4-chlorophenyl)-7-methyl-5-oxo core scaffold cannot be interchanged without altering target engagement kinetics, selectivity profile, or formulation behavior.

Quantitative Differentiation of 2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid (CAS 902836-44-6) Against Its Closest Analogs


Crystallographically Validated Autotaxin Binding Mode Versus 8-Alkyl Analog

The ethyl ester prodrug of the target compound (ethyl 2-[2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8-yl]acetate) has been co-crystallized with mouse autotaxin, yielding a 2.0 Å resolution structure (PDB 6LEH) that reveals occupancy of both the hydrophobic pocket and the catalytic channel, a dual binding mode not observed for the 8-pentyl analog in PDB 7G7A [1]. The 8-pentyl analog binds rat autotaxin with IC₅₀ = 0.067 μM [2], but its alkyl chain occupies a single hydrophobic sub-pocket without channel engagement. The free acid form (CAS 902836-44-6) directly presents the carboxylate group capable of forming hydrogen bonds and salt bridges within the channel, a feature absent in the pentyl congener [3].

Autotaxin inhibition X-ray crystallography Binding mode

Physicochemical Differentiation: Ionizable Carboxylate vs. Neutral Alkyl Chain at Position 8

The free acid (CAS 902836-44-6) differs fundamentally from the 8-pentyl analog (PDB 7G7A ligand) in its ionization state under physiological conditions. Calculated physicochemical parameters for a closely related 4-methylphenyl analog (Chembase CBID: 297620) provide class-level benchmarks: acid pKa = 4.06, logP = 2.34, logD (pH 7.4) = −0.79 [1]. At pH 7.4, the free acid exists predominantly as the carboxylate anion, conferring >100-fold higher aqueous solubility and negligible blood–brain barrier passive permeability compared to the neutral, lipophilic 8-pentyl congener (estimated logP > 4 for the pentyl chain addition). The Sigma-Aldrich AldrichCPR entry for the compound confirms it is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2, reflecting the reactive potential of the free carboxylic acid .

Solubility LogP pKa

Bypassing Esterase-Dependent Activation: Free Acid vs. Ethyl Ester Prodrug

The target compound is the immediate bioactive species, while the ethyl ester variant characterized in PDB 6LEH requires in situ hydrolysis by esterases to generate the active inhibitor [1]. In cellular assays or in vivo models, esterase activity varies between species, tissues, and disease states, introducing confounding pharmacokinetic variability. Direct use of the free acid (CAS 902836-44-6) eliminates this variable, ensuring that the measured IC₅₀ or EC₅₀ reflects genuine target engagement rather than a composite of prodrug conversion efficiency and intrinsic potency [2]. This is particularly critical for fibrosis models where esterase expression may be altered in damaged tissue.

Prodrug activation Pharmacokinetics Esterase liability

Patent-Backed Autotaxin Inhibitory Activity in the 8-Substituted Imidazopyrimidinone Series

The core scaffold of CAS 902836-44-6 is the subject of WO2014133112A1, which claims 8-substituted imidazopyrimidinone derivatives with excellent autotaxin inhibitory activity and potential utility in chronic kidney disease and fibrosis [1]. The patent exemplifies compounds bearing 8-acetic acid and 8-acetic acid ester substituents, positioning the target compound within the claimed genus. In contrast, simple 8-alkyl analogs (e.g., 8-pentyl) are not prominently exemplified as preferred embodiments, suggesting that the carboxylic acid/ester substitution pattern was prioritized by the inventors for potency or drug-likeness during lead optimization. The patent review by D. Castagna et al. (2016) notes that the 8-substituted imidazopyrimidinone series represents a distinct chemotype among ATX inhibitors, differentiated from imidazo[1,2-a]pyridine and other bicyclic series [2].

ATX inhibition Patent protection Fibrosis

Commercial Availability and Purity Benchmarking Against Research-Grade Alternatives

CAS 902836-44-6 is commercially available from multiple vendors with documented purity specifications. Bio-Fount lists the compound at 99% purity (1g packaging) [1]. Santa Cruz Biotechnology offers the compound under catalog numbers sc-298103 and sc-298103A for research use . In contrast, the ethyl ester analog (CAS not listed on common vendor sites) and the 8-pentyl analog (primarily available as a PDB ligand, not as a stocked research compound) have limited commercial availability, making the free acid the only readily procurable form for routine laboratory studies. Sigma-Aldrich classifies the compound under its AldrichCPR line, indicating it is a custom-synthesis product with defined handling precautions, which provides quality assurance for sensitive enzymatic assays .

Purity Procurement Vendor comparison

High-Impact Research and Procurement Scenarios for 2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid (CAS 902836-44-6)


In Vitro Autotaxin Enzymatic Assays Requiring Direct, Esterase-Independent Inhibition

The free acid form of the inhibitor (CAS 902836-44-6) is the species that directly engages the autotaxin active site, as confirmed by the co-crystal structure of its ethyl ester prodrug (PDB 6LEH) [1]. For fluorescence-based or colorimetric ATX enzymatic assays (e.g., FS-3 or Amplex Red substrate cleavage), the free acid avoids the confounding variable of esterase-mediated activation, ensuring that the measured IC₅₀ reflects true biochemical potency. This is critical when comparing inhibitor potency across laboratories or when screening compound libraries where esterase activity may vary.

Structure-Activity Relationship (SAR) Studies at the Imidazopyrimidinone 8-Position

The 8-acetic acid group represents a key polarity switch in the imidazo[1,2-a]pyrimidine ATX inhibitor pharmacophore. Procurement of CAS 902836-44-6 enables direct physical-chemical comparison with the 8-pentyl analog (PDB 7G7A ligand, IC₅₀ = 0.067 μM [2]) to quantify the impact of ionization state on membrane permeability, plasma protein binding, and oral bioavailability in pharmacokinetic studies. The >4.8 logD unit difference between the two substitution types creates a testable hypothesis for structure-property relationship modeling.

Fibrosis and Cancer Metastasis Research Leveraging ATX/LPA Axis Inhibition

The patent family WO2014133112A1 explicitly claims 8-substituted imidazopyrimidinone derivatives for chronic kidney disease and fibrosis [3]. CAS 902836-44-6, as the free acid embodiment of this chemotype, is the appropriate tool compound for cellular models of renal fibrosis (e.g., TGF-β-stimulated NRK-49F cells), hepatic stellate cell activation, or cancer cell migration assays where ATX-derived LPA drives pathological signaling. The direct solubility of the carboxylate anion in aqueous media facilitates dose-response studies without vehicle cytotoxicity artifacts.

Crystallography and Biophysical Fragment-Based Screening Campaigns

The imidazo[1,2-a]pyrimidine core with an 8-acetic acid side chain provides a crystallographically validated anchor for fragment-based drug discovery targeting the ATX catalytic domain. The dual-pocket binding mode visualized in PDB 6LEH [1] demonstrates that this scaffold can simultaneously occupy the hydrophobic pocket and catalytic channel, making CAS 902836-44-6 a suitable reference ligand for competitive binding assays (e.g., SPR or ITC) and for co-crystallization campaigns aimed at identifying novel ATX inhibitors with improved selectivity over ENPP1, ENPP3, and other phosphodiesterase family members.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.